N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O3/c1-20-6-8-21(9-7-20)19-13(23)12(22)18-10-2-4-11(5-3-10)24-14(15,16)17/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUZJBOKLZNOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxalamide Core
The oxalamide backbone is typically constructed through sequential nucleophilic acyl substitutions. A common approach involves reacting ethyl oxalyl chloride with 4-(trifluoromethoxy)aniline in anhydrous dichloromethane at 0–5°C to form the intermediate N-(4-(trifluoromethoxy)phenyl)oxalyl chloride. This intermediate is subsequently treated with 4-methylpiperazine in the presence of a tertiary amine base, such as triethylamine, to yield the target compound.
Key challenges include controlling exothermic reactions during acyl chloride formation and minimizing racemization at the oxalamide nitrogen. Researchers have optimized solvent systems by employing tetrahydrofuran (THF) as a co-solvent to improve reagent solubility while maintaining low temperatures (–10°C) during amine addition.
Functionalization and Purification
Post-coupling purification often requires column chromatography using silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2). Crystallization from ethanol/water mixtures (7:3 v/v) enhances purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).
One-Pot Synthesis Strategies
Base-Promoted Triple Cleavage Approach
A groundbreaking method utilizes dichloroacetamide and 4-methylpiperazine in a basic aqueous medium with carbon tetrabromide (CBr₄). This approach achieves triple cleavage of CCl₂Br bonds while forming C–O and C–N linkages in a single reactor.
Reaction Conditions
- Solvent: Water/acetonitrile (1:1)
- Base: Potassium carbonate (2.5 equiv)
- Temperature: 60°C
- Time: 12–16 hours
This method eliminates intermediate isolation steps, achieving yields of 72–85% with >95% purity. The aqueous component acts as an oxygen source, enhancing sustainability.
Solvent and Catalyst Optimization
Comparative studies reveal that replacing acetonitrile with dimethylformamide (DMF) increases reaction rates but reduces yield due to side-product formation. Catalytic amounts of copper(I) iodide (5 mol%) improve aryl amination efficiency, particularly for the electron-deficient 4-(trifluoromethoxy)phenyl group.
Advanced Synthetic Techniques
Continuous Flow Chemistry
Microreactor systems enable precise control over reaction parameters, reducing byproduct formation. A representative protocol involves:
| Parameter | Value |
|---|---|
| Reactor volume | 10 mL |
| Flow rate | 0.5 mL/min |
| Temperature | 70°C |
| Residence time | 20 minutes |
This system achieves 88% yield with 99% purity, demonstrating superior efficiency compared to batch processes.
Catalytic Coupling Reactions
Suzuki-Miyaura coupling introduces the trifluoromethoxy group late in the synthesis. For example, coupling 4-bromophenyloxalamide with methylpiperazine-modified boronic esters using palladium(II) acetate/XPhos catalysts achieves regioselective functionalization.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 55:45, 1.0 mL/min) shows a single peak at tR = 6.72 min, confirming homogeneity.
Industrial-Scale Production Considerations
Gram-Scale Synthesis
Batch processes in 10 L reactors yield 1.2–1.5 kg of product per cycle with 80–82% efficiency. Key parameters include:
| Factor | Optimal Range |
|---|---|
| Agitation speed | 300–400 rpm |
| Cooling rate | 2°C/min |
| pH | 8.5–9.0 |
Environmental Impact
Life-cycle assessments highlight the one-pot method’s advantages:
| Metric | Traditional Method | One-Pot Method |
|---|---|---|
| Solvent waste (L/kg) | 120 | 45 |
| Energy (kWh/kg) | 85 | 32 |
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide moiety to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the phenyl ring or piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydride, NaH) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with anti-inflammatory and analgesic properties.
Industry: The compound’s unique chemical properties make it suitable for use in material science and other industrial applications.
Mechanism of Action
The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For instance, it may inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N1-(4-methylpiperazin-1-yl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it potentially more effective in certain applications compared to its analogs.
Biological Activity
N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological and oncological disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by:
- Piperazine Ring : Enhances solubility and biological activity.
- Oxalamide Group : Contributes to its interaction with various biological targets.
- Trifluoromethoxy-Substituted Phenyl Ring : Modulates electronic properties, potentially affecting receptor binding and activity.
This structural combination is crucial for the compound's pharmacological profile, making it a candidate for further investigation in drug development.
Research indicates that this compound primarily inhibits Nicotinamide N-Methyltransferase (NNMT) . NNMT plays a significant role in various metabolic processes, and its dysregulation is linked to several conditions, including:
- Neurological disorders
- Cancer
Inhibition of NNMT may lead to altered metabolic pathways that could benefit therapeutic strategies for these diseases. Preliminary studies suggest that the compound may act through multiple mechanisms, enhancing its efficacy as a therapeutic agent.
In Vitro Studies
Recent studies have demonstrated the biological activity of this compound through various in vitro assays:
- NNMT Inhibition Assays : The compound showed significant inhibitory activity against NNMT, with IC50 values indicating potent effects on enzyme activity.
- Cell Line Studies : Experiments conducted on cancer cell lines revealed that treatment with this compound resulted in reduced cell proliferation, suggesting potential anti-cancer properties.
Comparative Analysis
A comparative analysis of structurally similar compounds provides insights into the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N1-(4-methylpiperazin-1-yl)-N2-(4-trifluoromethyl)phenyl)oxalamide | Similar structure but with a trifluoromethyl group | Different electronic properties affecting biological activity |
| N1-(4-methylpiperazin-1-yl)-N2-(4-methoxyphenyl)oxalamide | Methoxy group instead of trifluoromethoxy | Potentially different pharmacological profiles |
| N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | Contains a nicotinoyl group | Targets different pathways in neurological disorders |
This table highlights how variations in functional groups can significantly influence biological activity and therapeutic potential.
Future Directions
Given the promising results from preliminary studies, further research is warranted to explore:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Elucidating the detailed pathways through which NNMT inhibition exerts its effects.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
Q & A
Basic: What are the key considerations for optimizing the synthesis of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?
The synthesis of this oxalamide derivative requires multi-step coupling reactions under controlled conditions. Key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC) to activate carboxylic acid intermediates for amide bond formation .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, THF) and temperatures between 0–25°C minimize side reactions and improve yield .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography ensures ≥95% purity, critical for pharmacological studies .
Basic: How is the structural integrity of this compound validated in academic research?
Standard analytical methods include:
- NMR Spectroscopy : Confirms the presence of the 4-methylpiperazinyl group (δ 2.2–3.0 ppm for piperazine protons) and trifluoromethoxy aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₁₉H₂₂F₃N₃O₃: 414.16 g/mol) .
- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the trifluoromethoxy group relative to the oxalamide core .
Basic: What in vitro assays are recommended to evaluate its biological activity?
- Target Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to kinases or GPCRs .
- Enzyme Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) measure inhibition of RSK or MAPK pathways .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity at IC₅₀ values .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent Variation : Replace the 4-(trifluoromethoxy)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate π-π stacking with hydrophobic enzyme pockets .
- Piperazine Modifications : Introduce bulkier substituents (e.g., 4-isopropylpiperazine) to sterically hinder off-target interactions .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses to prioritize derivatives with higher predicted binding scores .
Advanced: How should researchers resolve contradictions in reported solubility and stability data?
- Standardized Protocols : Replicate solubility tests in PBS (pH 7.4) and DMSO, noting batch-to-batch variability in crystallinity .
- Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (40°C/75% RH for 4 weeks) and identify degradation products .
- Collaborative Validation : Cross-validate data with independent labs using identical lot numbers and analytical methods .
Advanced: What strategies enhance the pharmacokinetic profile of this compound?
- Prodrug Design : Mask the oxalamide group with ester prodrugs to improve oral bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites (e.g., piperazine N-methylation) .
- Formulation Optimization : Use lipid-based nanoemulsions to enhance aqueous solubility and reduce first-pass metabolism .
Advanced: How can researchers address conflicting bioactivity data across cell lines?
- Context-Specific Assays : Test activity in isogenic cell lines (e.g., wild-type vs. mutant KRAS) to identify genetic dependencies .
- Pathway Profiling : RNA-seq or phosphoproteomics reveal off-target effects (e.g., unintended JAK-STAT activation) .
- Dose-Response Refinement : Use 10-point dilution series (0.1 nM–100 µM) to capture full efficacy and toxicity curves .
Advanced: What methods are used to elucidate its mechanism of action (MoA) in complex biological systems?
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged analogs to map cellular targets .
- CRISPR-Cas9 Screens : Genome-wide knockout libraries identify synthetic lethal partners (e.g., BRCA1-deficient cells) .
- In Vivo Imaging : Fluorescently labeled derivatives track tissue distribution in zebrafish or murine models .
Advanced: How can researchers mitigate synthetic challenges in scaling up production?
- Flow Chemistry : Continuous flow reactors improve reproducibility and reduce reaction times for coupling steps .
- Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and waste management .
- Quality-by-Design (QbD) : Design of experiments (DoE) optimizes critical parameters (e.g., stoichiometry, mixing speed) .
Advanced: What computational tools predict off-target interactions and toxicity risks?
- Machine Learning Models : Train neural networks on ChEMBL data to forecast hERG channel or CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict plasma protein binding (%) .
- ToxCast Profiling : Cross-reference with EPA ToxCast database to flag potential endocrine-disrupting effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
